molecular formula C13H15BrO B14777225 5-Bromo-2,2-diethyl-2,3-dihydro-1H-inden-1-one

5-Bromo-2,2-diethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B14777225
M. Wt: 267.16 g/mol
InChI Key: NZZDAEVYTQNOGT-UHFFFAOYSA-N
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Description

5-Bromo-2,2-diethyl-2,3-dihydro-1H-inden-1-one: is an organic compound that belongs to the class of brominated indanones. This compound is characterized by the presence of a bromine atom at the 5th position and two ethyl groups at the 2nd position of the indanone ring system. It is a derivative of indanone, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,2-diethyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2,2-diethyl-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and to prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

  • Oxidation: Formation of 5-bromo-2,2-diethyl-1H-inden-1-one or 5-bromo-2,2-diethyl-1H-inden-1-carboxylic acid.
  • Reduction: Formation of 5-bromo-2,2-diethyl-2,3-dihydro-1H-inden-1-ol or 5-bromo-2,2-diethyl-2,3-dihydro-1H-indane.
  • Substitution: Formation of 5-methoxy-2,2-diethyl-2,3-dihydro-1H-inden-1-one or 5-tert-butoxy-2,2-diethyl-2,3-dihydro-1H-inden-1-one.

Scientific Research Applications

Chemistry: 5-Bromo-2,2-diethyl-2,3-dihydro-1H-inden-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indanone derivatives, which are valuable intermediates in the production of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of brominated indanones on cellular processes. It has been investigated for its potential as an inhibitor of certain enzymes and receptors involved in disease pathways .

Medicine: this compound has shown promise in medicinal chemistry as a lead compound for the development of new drugs. Its derivatives have been explored for their anti-inflammatory, analgesic, and anticancer properties .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is employed in the production of polymers, resins, and coatings that require specific brominated functionalities .

Mechanism of Action

The mechanism of action of 5-Bromo-2,2-diethyl-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the indanone ring system play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound can interfere with signaling pathways and cellular processes, resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2,2-diethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of two ethyl groups at the 2nd position, which imparts distinct steric and electronic properties. This structural feature enhances its reactivity and selectivity in chemical reactions compared to other brominated indanones. Additionally, the compound’s specific substitution pattern makes it a valuable intermediate for the synthesis of complex molecules with potential biological activity .

Properties

Molecular Formula

C13H15BrO

Molecular Weight

267.16 g/mol

IUPAC Name

5-bromo-2,2-diethyl-3H-inden-1-one

InChI

InChI=1S/C13H15BrO/c1-3-13(4-2)8-9-7-10(14)5-6-11(9)12(13)15/h5-7H,3-4,8H2,1-2H3

InChI Key

NZZDAEVYTQNOGT-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=C(C1=O)C=CC(=C2)Br)CC

Origin of Product

United States

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